GSK-3β Kinase Inhibition: A Unique ATP Non-Competitive Binding Profile Compared to Standard Inhibitors
5-Hydroxy-3,7-dimethoxyflavone (5-OH-3,7-DMF) is a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 9.72 µM. Critically, its mechanism of action is distinct from ATP-competitive inhibitors like the commonly used research tool CHIR99021. Kinetic analysis using Dixon plots revealed that 5-OH-3,7-DMF is an ATP non-competitive inhibitor (Ki = 13.04 µM) but a substrate competitive inhibitor (Ki = 53.92 µM) [1]. This dual binding mode is uncommon among GSK-3β inhibitors and offers a unique tool for probing the enzyme's function in cellular contexts. In contrast, standard GSK-3β inhibitors typically act through a single, ATP-competitive mechanism [2].
| Evidence Dimension | GSK-3β Inhibition Potency and Mechanism |
|---|---|
| Target Compound Data | IC50 = 9.72 ± 0.15 µM; ATP non-competitive Ki = 13.04 µM; Substrate competitive Ki = 53.92 µM |
| Comparator Or Baseline | CHIR99021 (and other typical ATP-competitive GSK-3β inhibitors): Mechanism is ATP-competitive; Ki values typically in low nanomolar range but with different selectivity and biological consequences. |
| Quantified Difference | 5-OH-3,7-DMF exhibits a dual ATP non-competitive/substrate-competitive mechanism, whereas CHIR99021 and similar compounds are purely ATP-competitive. |
| Conditions | In vitro kinase assay against human GSK-3β using Dixon plot analysis. |
Why This Matters
For researchers investigating GSK-3β signaling, 5-hydroxy-3,7-dimethoxyflavone provides a mechanistically distinct tool that can overcome resistance or off-target effects associated with ATP-competitive inhibitors, enabling more nuanced pathway dissection.
- [1] Sukkasem N, Yompakdee C, Miyakawa T. Biological activity of 5-hydroxy-3,7-dimethoxyflavone from kempferia parviflora wall. Ex. Baker in saccharomyces cerevisiae and human hepatoma cell line HepG2. Chulalongkorn University Theses and Dissertations (Chula ETD). 2023. View Source
- [2] Wagman AS, Johnson KW, Bussiere DE. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes. Curr Pharm Des. 2004;10(10):1105-37. View Source
